N-1,3-benzodioxol-5-yl-2-nitrobenzamide
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Overview
Description
Scientific Research Applications
Anticancer Potential
The synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds structurally related to N-1,3-benzodioxol-5-yl-2-nitrobenzamide, have shown potential as anticancer agents. Particularly, one derivative exhibited significant cytotoxicity against human neoplastic cell lines and selective activity in non-neoplastic cells. These compounds also induced apoptosis in certain cell lines, suggesting their potential in cancer treatment (Romero-Castro et al., 2011).
Radioligand Development for PET Imaging
Compounds similar to this compound have been synthesized and evaluated for their potential as ligands in PET imaging. Specifically, their high affinity for σ receptors was demonstrated, with one compound showing potential as a selective σ receptor radioligand, suggesting applications in neuroimaging and possibly in the diagnosis of certain neurological disorders (Shiue et al., 1997).
Trypanocidal Activity
Aziridinyl nitrobenzamide derivatives, which are structurally related to this compound, have been shown to possess significant trypanocidal activity. These compounds were effective against Trypanosoma brucei and Trypanosoma cruzi, suggesting their potential use in treating infections caused by these parasites (Bot et al., 2010).
Synthesis and Characterization for Corrosion Inhibition
N-Phenyl-benzamide derivatives, related to this compound, have been synthesized and characterized for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-withdrawing or electron-releasing substituents significantly affected their inhibition efficiency, indicating potential applications in materials science (Mishra et al., 2018).
Co-crystal Formation in Chemical Engineering
Studies on 4-nitrobenzamide, closely related to this compound, have focused on forming ternary co-crystals using hydrogen and halogen bonds. This research contributes to the understanding of molecular interactions and co-crystal formation, relevant in the field of chemical engineering and materials science (Tothadi & Desiraju, 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Action Environment
The design and synthesis of related compounds have been reported, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .
Cellular Effects
Similar compounds have shown anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . These compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Molecular Mechanism
Similar compounds have been shown to exert their effects through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-1,3-benzodioxol-5-yl-2-nitrobenzamide in laboratory settings .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently unavailable .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-14(10-3-1-2-4-11(10)16(18)19)15-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFTVMCUHNLRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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